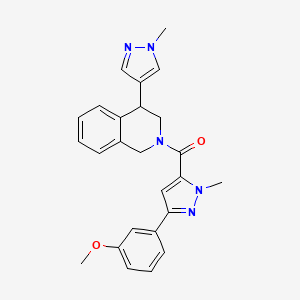
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
BenchChem offers high-quality (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Studies
- A study by Radhika, T. et al. (2020) focused on synthesizing a series of pyrazoline incorporated isoxazole derivatives, one of which shares a structural similarity with the compound . They performed molecular docking studies and evaluated anticancer activity against breast cancer cell lines, finding significant activity in some compounds (Radhika, T. et al., 2020).
Structural Analysis
- Research by Swamy, V. Rajni et al. (2013) on isomorphous structures, including pyrazole derivatives, discussed the importance of detailed structural analysis in understanding isomorphism, which is relevant to the scientific study of similar compounds (Swamy, V. Rajni et al., 2013).
Functionalization Studies
- Belyaeva, K. et al. (2018) reported on the synthesis of a compound through the functionalization of the pyridine ring of a quinoline molecule, a process relevant to the chemical manipulation of the compound (Belyaeva, K. et al., 2018).
Potential as PET Imaging Agents
- A study by Wang, Min et al. (2017) synthesized a reference standard with a structural resemblance to the compound of interest. They explored its potential as a PET imaging agent for Parkinson's disease, highlighting the compound's application in neurological disorder imaging (Wang, Min et al., 2017).
Antiproliferative Activity
- Minegishi, Hidemitsu et al. (2015) synthesized a series of compounds, including indenopyrazoles, and evaluated their antiproliferative activity towards human cancer cells. This study contributes to understanding the potential therapeutic applications of similar compounds (Minegishi, Hidemitsu et al., 2015).
Alkaloid Synthesis
- Pudjiastuti, P. et al. (2010) isolated a new benzylisoquinoline alkaloid from a plant source, demonstrating the natural occurrence and synthetic potential of such compounds in pharmacology (Pudjiastuti, P. et al., 2010).
Antimicrobial Activity
- Kumar, Satyender et al. (2012) synthesized pyrazol-1-yl)(pyridin-4-yl)methanones and evaluated their antimicrobial activity, indicating the potential of similar compounds in antimicrobial applications (Kumar, Satyender et al., 2012).
Eigenschaften
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-28-14-19(13-26-28)22-16-30(15-18-7-4-5-10-21(18)22)25(31)24-12-23(27-29(24)2)17-8-6-9-20(11-17)32-3/h4-14,22H,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPPFMIWLXVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
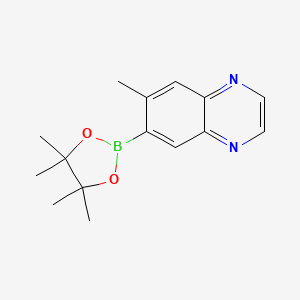
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
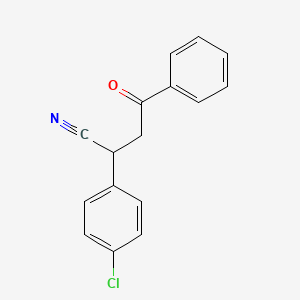
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
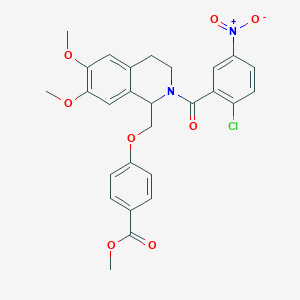
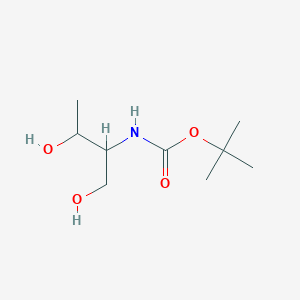

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
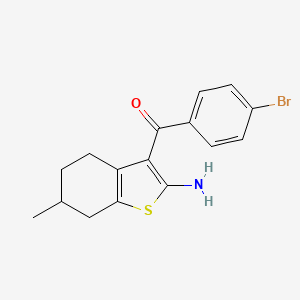
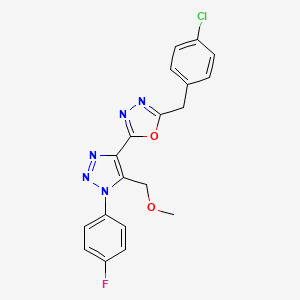
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)
